N-(4-chlorophenyl)-N'-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
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Overview
Description
N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea typically involves the reaction of 4-chloroaniline with an appropriate isocyanate derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea oxide, while substitution reactions can produce derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the formulation of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic or industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea include other urea derivatives with different substituents on the phenyl and imidazolyl rings. Examples include:
- N-(4-bromophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
- N-(4-methylphenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea
Uniqueness
The uniqueness of N-(4-chlorophenyl)-N’-(2-oxo-5-phenyl-2H-imidazol-4-yl)urea lies in its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-oxo-5-phenylimidazol-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O2/c17-11-6-8-12(9-7-11)18-15(22)20-14-13(19-16(23)21-14)10-4-2-1-3-5-10/h1-9H,(H2,18,20,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILKCKPQBPCEMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)N=C2NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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